CJ-13,610 is a potent, orally active, non-redox inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes. [REFS-1, REFS-2] With a reported IC50 of 70 nM for 5-LO product formation in intact human polymorphonuclear leukocytes (PMNLs), it serves as a high-potency chemical probe for investigating leukotriene-mediated pathways in inflammation and pain research. [REFS-1, REFS-3] Its value as a research tool is defined by its distinct non-redox mechanism and its consistent inhibitory profile across different cellular activation states, a critical factor for experimental reproducibility. [1]
Choosing a 5-lipoxygenase inhibitor based on headline potency alone can compromise experimental outcomes. Substitutes fall into mechanistically distinct classes, such as redox-active iron chelators (e.g., Zileuton) or other non-redox agents. [REFS-1, REFS-2] Crucially, the efficacy of earlier non-redox inhibitors, such as ZM230487, is highly dependent on the specific cellular stimulus used, potentially leading to inconsistent or model-specific results. [1] CJ-13,610 was developed to overcome this limitation, providing consistent inhibition regardless of the 5-LOX activation pathway. This makes it a more reliable tool for obtaining reproducible data across diverse experimental systems, where a simple substitution could introduce unintended variables or outright experimental failure. [1]
Unlike its close structural analogs ZM230487 and L-739,010, the inhibitory potency of CJ-13,610 is not compromised by the cellular activation state of 5-LO. In human PMNLs, CJ-13,610 suppressed 5-LO product formation with comparable potency whether the enzyme was activated by Ca2+-dependent pathways (ionophore A23187) or by phosphorylation-dependent pathways (10 μM SA or 300 mM NaCl). [1] In contrast, the efficacy of ZM230487 and L-739,010 is known to be impaired by phosphorylation events, making them less effective in certain stimulus contexts. [1]
| Evidence Dimension | Inhibitory Potency vs. 5-LO Activation Pathway |
| Target Compound Data | Comparable potency against both Ca2+-mediated and phosphorylation-mediated 5-LO activation. |
| Comparator Or Baseline | ZM230487 and L-739,010: Efficacy is impaired when 5-LO is activated by phosphorylation events. |
| Quantified Difference | Qualitatively superior; maintains potency across activation pathways where analogs fail. |
| Conditions | Intact human polymorphonuclear leukocytes (PMNLs) stimulated with A23187, SA, or NaCl. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1574996/" target="_blank">1</a>] |
This ensures that researchers can expect reliable and reproducible 5-LO inhibition across different experimental models and stimuli, reducing result variability.
CJ-13,610 demonstrates high potency in cellular assays, inhibiting 5-LO product formation in A23187-stimulated human PMNLs with an IC50 of 70 nM. [1] This in vitro activity translates to significant in vivo efficacy. In a rat model of osteoarthritis, oral administration of CJ-13,610 at doses of 0.6, 2, and 6 mg/kg/day reversed both tactile allodynia and weight-bearing deficits. [2] This confirms its utility as an orally bioavailable tool for preclinical animal studies, a significant advantage over compounds with poor pharmacokinetic properties.
| Evidence Dimension | In Vitro Potency and In Vivo Oral Efficacy |
| Target Compound Data | IC50 = 70 nM (intact human PMNLs); Orally active at 0.6-6 mg/kg/day in rat pain models. |
| Comparator Or Baseline | General benchmark for preclinical tool compounds, which often suffer from poor oral bioavailability. |
| Quantified Difference | Demonstrates a successful translation from nanomolar in vitro potency to low mg/kg oral efficacy in vivo. |
| Conditions | In vitro: A23187-stimulated human PMNLs. In vivo: Rat medial meniscal transection model of osteoarthritis. [REFS-1, REFS-2] |
Provides buyers with confidence that the compound is not only potent in a dish but is also suitable and effective for oral dosing in animal models of disease.
The non-redox mechanism of CJ-13,610 dictates specific requirements for its use in different assay formats. In intact cells, it is highly potent (IC50 = 70 nM) because the necessary cellular machinery is present. [1] However, in cell-free assays with purified 5-LO, CJ-13,610 is largely inactive unless peroxidase activity is supplied (e.g., by adding glutathione peroxidase and GSH). Under these reducing conditions, its potency is restored (IC50 = 300 nM). [1] This is a critical processability parameter that distinguishes it from redox-type inhibitors.
| Evidence Dimension | Assay Condition Requirements |
| Target Compound Data | Requires peroxidase activity (e.g., GPx + GSH) to be effective in cell-free/purified enzyme systems. |
| Comparator Or Baseline | Redox-type inhibitors (e.g., Zileuton) which are active in cell-free systems without supplementation. |
| Quantified Difference | Demonstrates conditional activity based on assay type, a key factor for experimental design. |
| Conditions | Cell-free assays using purified 5-LO enzyme vs. intact human PMNLs. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1574996/" target="_blank">1</a>] |
This informs the buyer of the precise experimental conditions required for success, preventing failed experiments and ensuring the compound is procured for the correct application (primarily intact cell studies or properly supplemented cell-free systems).
For research programs that require the comparison of 5-LOX pathway activation across different cell types or by different stimuli (e.g., comparing growth factor vs. calcium-dependent signaling). The stimulus-independent efficacy of CJ-13,610 ensures that observed differences are due to underlying biology, not variable inhibitor performance. [1]
For in vivo studies requiring an orally active agent to validate the role of leukotrienes in models of chronic inflammatory or osteoarthritic pain. The demonstrated oral efficacy of CJ-13,610 at low mg/kg doses makes it a suitable tool for such preclinical proof-of-concept studies. [2]
When the experimental goal is to probe the consequences of 5-LOX inhibition specifically, without the off-target effects associated with redox cycling or iron chelation. CJ-13,610's non-redox mechanism makes it a cleaner pharmacological tool compared to inhibitors like Zileuton. [REFS-1, REFS-2]